

Seriniquinone: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Seriniquinone

Cat. No.: B1681635

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Introduction

Seriniquinone is a potent, melanoma-selective anticancer agent originally isolated from a rare marine bacterium of the genus *Serinicoccus*.^[1] Its unique chemical structure and novel mechanism of action, targeting the cancer-protective protein dermcidin, have positioned it as a promising pharmacophore in the development of new cancer therapies.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of **seriniquinone**, presenting key data and experimental protocols for researchers in the field.

Chemical Structure and Properties

Seriniquinone is a polycyclic aromatic compound with a core structure of dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone.^[1] Its planar and highly conjugated system is responsible for its characteristic yellow to orange color and inherent fluorescence, a property that has been leveraged in cellular localization studies.^[3]

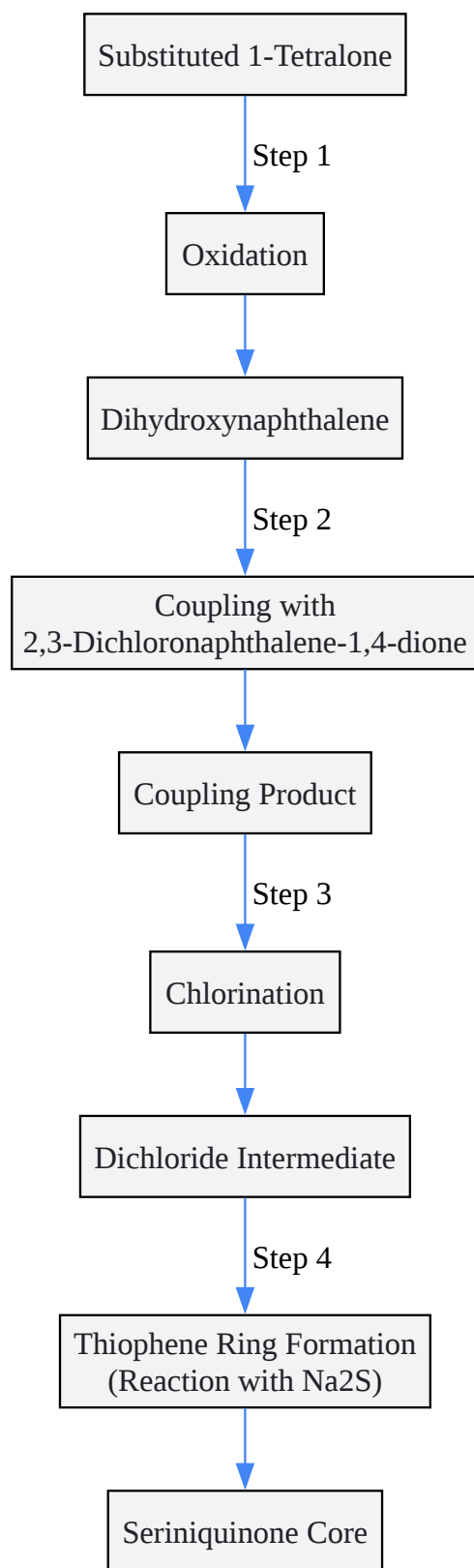
Property	Value	Reference
Molecular Formula	C ₂₀ H ₈ O ₄ S	
Molecular Weight	344.34 g/mol	
CAS Number	22200-69-7	
IUPAC Name	Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetrone	
Appearance	Yellow to orange solid	
Solubility	Insoluble in water; Soluble in DMSO and DMF	
SMILES	<chem>O=C1C2=CC=CC=C2C(=O)C3=C1SC4=C3C(=O)C5=CC=C(C=C5)C4=O</chem>	

Synthesis of Seriniquinone

The total synthesis of **seriniquinone** has been accomplished, confirming its structure and providing a scalable route for the production of analogues for structure-activity relationship (SAR) studies. A general and concise four-step synthetic approach has been established.

General Synthetic Workflow

The synthesis of the **seriniquinone** core generally involves the following key transformations:



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Caption: General four-step synthetic workflow for the **seriniquinone** core.

Experimental Protocols

A gram-scale synthesis for a key intermediate of **seriniquinone** analogues has been reported, providing a practical route for producing these compounds in larger quantities.

Synthesis of a Methoxy-Substituted Dichloride Intermediate:

- **Preparation of 6-methoxy-1,2-dihydronaphthalene:** 6-methoxy-1-tetralone is converted to its corresponding dihydronaphthalene derivative in a two-step sequence, achieving an 82% yield.
- **Oxidation and Coupling:** The dihydronaphthalene intermediate is oxidized with O₂ in a mixture of tBuOK/tBuOH. The resulting product is then directly coupled with 2,3-dichloronaphthalene-1,4-dione.
- **Chlorination and Purification:** The crude coupling product undergoes chlorination to yield the dichloride intermediate. This product is then purified by flash chromatography. In a reported batch, 16.3 g of the dihydronaphthalene starting material was converted to 27.7 g (63% yield) of the final dichloride product.

Final Thiophene Ring Formation:

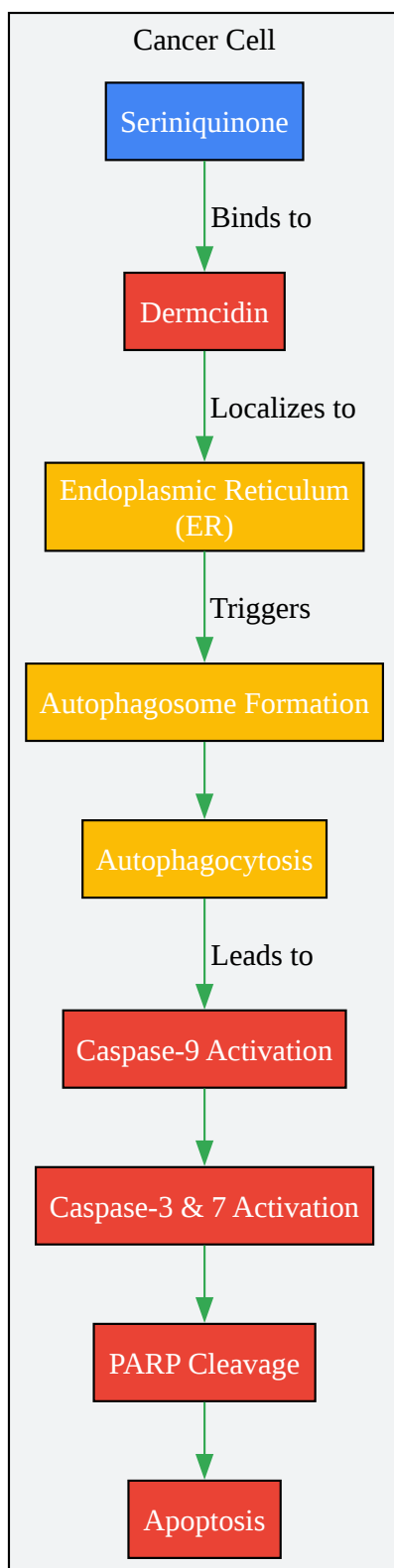
- The dichloride intermediate is treated with sodium sulfide (Na₂S) in aqueous tetrahydrofuran (THF) at room temperature to form the central thiophene ring, yielding the **seriniquinone** analogue.

Biological Activity and Mechanism of Action

Seriniquinone exhibits potent cytotoxic activity against a range of cancer cell lines, with a particular selectivity for melanoma. Its mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of autophagy followed by apoptosis.

Signaling Pathway of Seriniquinone-Induced Cell Death

The binding of **seriniquinone** to dermcidin initiates a cascade of cellular events culminating in apoptotic cell death.



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Caption: Signaling pathway of **seriniquinone**-induced cell death.

Upon entering a cancer cell, **seriniquinone** localizes to the endoplasmic reticulum within an hour. It then binds to its molecular target, dermcidin. This interaction triggers the formation of autophagosomes, leading to autophagocytosis. Ultimately, this process culminates in the activation of a caspase-9-dependent apoptotic pathway, characterized by the cleavage of caspases-3 and -7, and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.

Quantitative Data: Cytotoxicity of Seriniquinone and Analogues

The cytotoxic activity of **seriniquinone** and its synthetic analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values demonstrate the potent and selective nature of these compounds.

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Seriniquinone (SQ1)	SK-MEL-19	Melanoma	0.06	
Malme-3M	Melanoma	0.06		
SK-MEL-28 (BRAF V600E)	Melanoma	0.3 - 0.6		
SK-MEL-147 (NRAS Q61R)	Melanoma	0.89 - 1.79		
HCT-116	Colorectal Carcinoma	~1.0		
MCF7	Breast Adenocarcinoma	3.3		
Analogue SQ2	SK-MEL-28 (BRAF V600E)	Melanoma	0.05 - 0.1	
SK-MEL-147 (NRAS Q61R)	Melanoma	0.63 - 1.26		
Phenol Analogue 23	Malme-3M	Melanoma	0.045	
SK-MEL-28	Melanoma	0.032		
HCT-116	Colorectal Carcinoma	0.065		
Carbamate Analogue 24	Malme-3M	Melanoma	0.021	
SK-MEL-28	Melanoma	0.034		
HCT-116	Colorectal Carcinoma	0.046		

Conclusion

Seriniquinone represents a compelling lead compound for the development of novel anticancer therapeutics, particularly for melanoma. Its well-defined chemical structure, established synthetic routes, and unique biological mechanism provide a solid foundation for further medicinal chemistry efforts. The development of more soluble and potent analogues continues to be an active area of research, with the goal of translating this promising natural product into a clinically effective drug. This guide provides a comprehensive resource for researchers aiming to contribute to the advancement of **seriniquinone**-based cancer therapies.

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- To cite this document: BenchChem. [Seriniquinone: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681635#seriniquinone-chemical-structure-and-synthesis>]

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